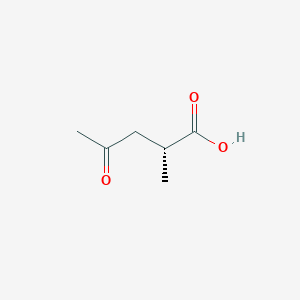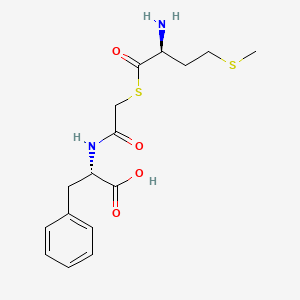
L-Phenylalanine, L-methionylmercaptoacetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine, L-methionylmercaptoacetyl- is a compound that combines the amino acids L-phenylalanine and L-methionine with a mercaptoacetyl group. L-Phenylalanine is an essential aromatic amino acid used in the biosynthesis of proteins, while L-methionine is a sulfur-containing amino acid important for various metabolic processes. The mercaptoacetyl group introduces a thiol functionality, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-methionylmercaptoacetyl- typically involves the coupling of L-phenylalanine and L-methionine derivatives with a mercaptoacetyl group. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of L-phenylalanine and L-methionine can be achieved through microbial fermentation using genetically engineered strains of Escherichia coli. These strains are optimized to overproduce the desired amino acids by manipulating metabolic pathways and enhancing precursor availability . The mercaptoacetyl group can be introduced through chemical modification of the amino acids post-fermentation.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, L-methionylmercaptoacetyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in the mercaptoacetyl moiety can be oxidized to form disulfides.
Reduction: Disulfides formed from oxidation can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions to modify the thiol group.
Major Products
The major products formed from these reactions include disulfides, reduced thiols, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-Phenylalanine, L-methionylmercaptoacetyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: It has potential therapeutic applications due to its involvement in metabolic processes and its ability to modulate biological activity.
Industry: It is used in the production of pharmaceuticals, food additives, and other industrial products
Mechanism of Action
The mechanism of action of L-Phenylalanine, L-methionylmercaptoacetyl- involves its incorporation into proteins and peptides, where it can influence their structure and function. The mercaptoacetyl group can interact with various molecular targets, including enzymes and receptors, through thiol-disulfide exchange reactions. This can modulate the activity of these targets and affect various biological pathways .
Comparison with Similar Compounds
L-Phenylalanine, L-methionylmercaptoacetyl- can be compared with other similar compounds such as:
L-Phenylalanine: An essential amino acid used in protein synthesis.
L-Methionine: A sulfur-containing amino acid important for methylation reactions and antioxidant defense.
N-Acetylcysteine: A thiol-containing compound used as a mucolytic agent and antioxidant.
The uniqueness of L-Phenylalanine, L-methionylmercaptoacetyl- lies in its combination of aromatic, sulfur-containing, and thiol functionalities, which confer distinct chemical and biological properties .
Properties
CAS No. |
278620-07-8 |
|---|---|
Molecular Formula |
C16H22N2O4S2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2S)-2-amino-4-methylsulfanylbutanoyl]sulfanylacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H22N2O4S2/c1-23-8-7-12(17)16(22)24-10-14(19)18-13(15(20)21)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,17H2,1H3,(H,18,19)(H,20,21)/t12-,13-/m0/s1 |
InChI Key |
WGWWOWYRUHMUTB-STQMWFEESA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)SCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


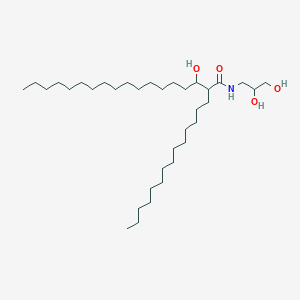
![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)
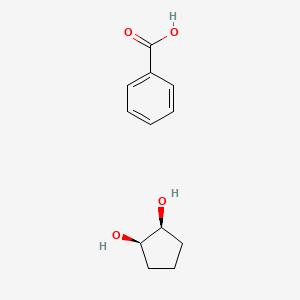
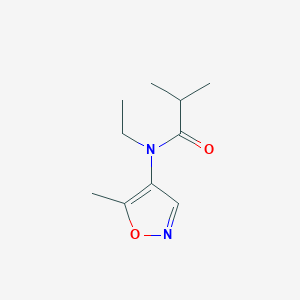
![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)
![N-Benzoyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B12576560.png)
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)
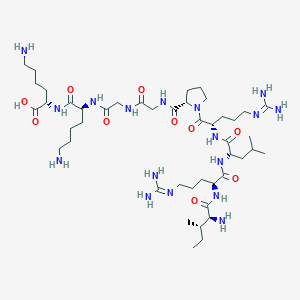
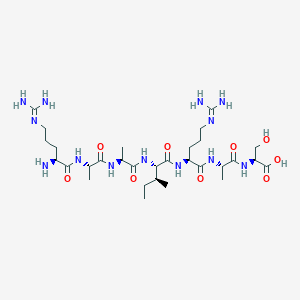
![2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12576572.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine](/img/structure/B12576580.png)
